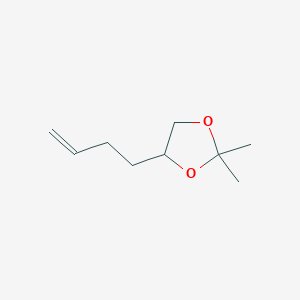
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be utilized for the production of various chemical derivatives, including:
- Ketalization Reactions : Solketal is produced through the ketalization of glycerol, which is an important process for converting renewable resources into valuable chemicals. Research indicates that using activated carbon catalysts can lead to high conversion rates of glycerol into solketal, achieving yields of up to 97% .
- Synthesis of Bio-Based Solvents : A case study highlighted the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, a bio-based solvent derived from glycerol. This solvent was evaluated for its potential as an environmentally friendly alternative to traditional solvents, emphasizing the importance of toxicity testing and functional proficiency in solvent development .
Fuel Additives
2,2-Dimethyl-4-(3-butenyl)-1,3-dioxolane and its derivatives are being explored as additives for fuels:
- Enhancing Fuel Properties : The compound has been identified as an effective additive in gasoline and biodiesel formulations. It improves ignitability and reduces particulate emissions when blended with conventional fuels . The addition of solketal can enhance the overall performance of biofuels by improving combustion efficiency.
Catalytic Applications
The compound is also significant in catalysis:
- Catalyst Development : Various studies have demonstrated the use of different catalysts (e.g., mesoporous materials, zeolites) for the efficient conversion of glycerol to solketal. For instance, Nb–SBA-15 catalysts have been reported to achieve glycerol conversion rates exceeding 95% . These findings underscore the potential for optimizing catalytic processes using this compound.
Data Tables
Case Study 1: Glycerol Valorization
A research study optimized the production of solketal from glycerol using acid-functionalized activated carbon as a catalyst. The study employed response surface methodology (RSM) to fine-tune reaction conditions, achieving an impressive glycerol conversion rate of 80.3% under optimal conditions. The catalyst demonstrated reusability across multiple batch reactions without significant loss in activity .
Case Study 2: Development of Bio-Based Solvents
In addressing the environmental impact of traditional solvents, researchers proposed a systematic approach for developing new bio-based solvents derived from glycerol. The study utilized Hansen solubility parameters and Kamlet–Abboud–Taft parameters to assess the viability of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a green solvent alternative. Despite its bio-derived nature, challenges related to performance and toxicity were highlighted .
特性
CAS番号 |
136863-31-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
4-but-3-enyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-8-7-10-9(2,3)11-8/h4,8H,1,5-7H2,2-3H3 |
InChIキー |
QJXFGAZSYFTBPD-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CCC=C)C |
正規SMILES |
CC1(OCC(O1)CCC=C)C |
同義語 |
1,3-Dioxolane, 4-(3-butenyl)-2,2-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















